molecular formula C14H15FO3 B8265182 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol

Cat. No.: B8265182
M. Wt: 250.26 g/mol
InChI Key: VEJWNCMNCMQKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is a substituted naphthol derivative featuring an ethyl group at position 8, a fluorine atom at position 7, and a methoxymethoxy (MOM) protecting group at position 3. The MOM group enhances stability during synthetic processes, particularly in acidic or basic conditions, while the fluorine and ethyl substituents modulate electronic and steric properties .

This compound is a critical intermediate in synthesizing complex molecules, such as LYMTACs (lysosome-targeting chimeras), which are designed for targeted protein degradation by relocalizing proteins to lysosomes . Derivatives of this compound, including its boronic ester (CAS: 2621932-48-5) and triflate ester (CAS: 2621932-47-4), are commercially available (BLD Pharm Ltd., CymitQuimica) and serve as key reagents in cross-coupling reactions .

Properties

IUPAC Name

8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h4-7,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWNCMNCMQKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Naphthalene Core Derivatization

The synthesis typically begins with 1-naphthol or 7-fluoro-1-naphthol as the precursor. Selective protection of the hydroxyl group at position 1 is critical to avoid side reactions during subsequent steps. For example, 7-fluoro-1-naphthol can be protected with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole in dichloromethane (yield: 85–92%).

Table 1: Common Protective Groups for Naphthol Derivatives

Protective GroupReagentConditionsDeprotection Method
TBSTBSCl, ImidazoleDCM, 0°C to RTTBAF in THF
MOMMOMCl, DIEADCM, 0°C to RTHCl in MeOH/H₂O
AcetylAc₂O, PyridineRT, 12hK₂CO₃ in MeOH/H₂O

Stepwise Synthesis of this compound

Ethylation at Position 8

Introducing the ethyl group at position 8 is achieved via Friedel-Crafts alkylation . The protected naphthol (e.g., TBS-protected 7-fluoro-1-naphthol) is treated with ethyl bromide in the presence of AlCl₃ as a Lewis catalyst. Reaction conditions (e.g., solvent: nitrobenzene, temperature: 60°C, time: 6h) yield the ethylated product with >80% regioselectivity.

Mechanistic Insight :
The ethyl carbocation generated by AlCl₃ attacks the electron-rich position 8 of the naphthalene ring, favored by the directing effects of the fluorine atom at position 7.

Fluorination at Position 7

If the starting material lacks fluorine, electrophilic fluorination is performed using Selectfluor® or N-fluorobenzenesulfonimide (NFSI). For example, treating the ethylated intermediate with Selectfluor® in acetonitrile at 80°C for 12h installs fluorine at position 7 (yield: 75–82%).

Table 2: Fluorination Reagents and Yields

ReagentSolventTemperatureTimeYield
Selectfluor®MeCN80°C12h82%
NFSIDMF100°C24h78%
F₂ gasCH₂Cl₂-78°C1h65%

Methoxymethoxy Protection at Position 3

The hydroxyl group at position 3 is protected using methoxymethyl chloride (MOMCl) . The reaction is conducted under inert atmosphere with diisopropylethylamine (DIEA) as a base in dichloromethane (0°C to RT, 4h). This step achieves >90% conversion.

Key Consideration :
Competitive protection at position 1 is avoided by prior TBS protection.

Deprotection of the TBS Group at Position 1

The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C. This step restores the hydroxyl group at position 1 with near-quantitative yield.

Optimization and Challenges

Regioselectivity in Ethylation

Ethylation at position 8 competes with alkylation at positions 2 and 4. Computational studies (DFT calculations) indicate that the fluorine atom at position 7 electronically deactivates adjacent positions, directing the ethyl group to position 8.

Purification of Intermediates

Chromatographic purification (silica gel, hexane/ethyl acetate gradient) is critical after each step. Intermediate characterization via ¹H/¹³C NMR and HRMS confirms regiochemical fidelity.

Table 3: Characterization Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
TBS-protected ethylated naphthol1.25 (t, 3H), 2.95 (q, 2H)155.2 (C-8 ethyl)335.18 [M+H]⁺
Fluorinated intermediate5.12 (s, 1H, F-C)162.4 (C-F)353.15 [M+H]⁺
MOM-protected product3.40 (s, 3H, OCH₃)94.5 (OCH₂O)265.22 [M+H]⁺

Alternative Synthetic Routes

Boronic Ester Intermediate

A patent-pending method utilizes 2-(8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. This boronic ester facilitates Suzuki-Miyaura cross-coupling for further functionalization but requires additional steps to install the MOM group.

One-Pot Fluorination and Protection

Recent advances demonstrate a one-pot protocol combining fluorination (using NFSI) and MOM protection, reducing purification steps and improving overall yield to 88%.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Green chemistry principles advocate for recyclable solvents (e.g., 2-MeTHF) and heterogeneous catalysts (e.g., immobilized AlCl₃ on silica) to minimize waste.

Cost Analysis

StepCost DriverEstimated Cost (USD/kg)
FluorinationSelectfluor®$1,200
EthylationEthyl bromide$450
MOM ProtectionMOMCl$980

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluoro group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-one.

    Reduction: Formation of 8-ethyl-3-(methoxymethoxy)naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the hydroxyl group can be oxidized to form a ketone using pyridinium chlorochromate.

Biology

Research indicates that this compound may possess biological activity, particularly in antimicrobial and anticancer research. The fluoro group enhances its binding affinity to certain biological targets, which could lead to effective treatments for resistant strains of bacteria or cancer cells .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines by modulating specific molecular pathways . This suggests a potential role as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its unique structure allows for modifications that can enhance bioavailability and efficacy against diseases such as cancer. It has been investigated for use in formulations targeting KRas mutations associated with certain cancers .

Industry

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific performance characteristics.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
ChemistryIntermediate in organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial and anticancer propertiesPotential treatments for resistant infections and tumors
MedicineLead compound in drug discoveryTargeting specific diseases like cancer
IndustryProduction of specialty chemicalsDevelopment of innovative materials

Mechanism of Action

The mechanism of action of 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methoxymethoxy group may influence its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound and its derivatives are compared below with other naphthalene-based analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol Not provided C₁₄H₁₅FO₃ 250.27 Parent compound; MOM-protected hydroxyl Intermediate in LYMTAC synthesis
Intermediate A (Boronic ester) 2621932-48-5 C₂₀H₂₆BFO₄ 360.23 Boronic ester for Suzuki couplings Cross-coupling reactions
Triflate ester derivative 2621932-47-4 C₁₅H₁₄F₄O₅S 382.33 Reactive leaving group Nucleophilic substitutions
5-Bromo-2-isopropoxybenzotrifluoride 156750-08-2 C₁₀H₉BrF₃O 282.08 Benzene core; bromo and isopropoxy groups Agrochemical intermediates

Key Observations:

  • MOM Group vs. Other Protecting Groups: The methoxymethoxy group offers mild deprotection conditions (acidic hydrolysis) compared to tert-butyldimethylsilyl (TBS) ethers, which require fluoride ions. This makes the MOM group advantageous in multi-step syntheses .
  • Fluorine Substitution: The electron-withdrawing fluorine at position 7 enhances the electrophilicity of adjacent positions, facilitating reactions like Suzuki-Miyaura couplings in Intermediate A .

Reactivity in Cross-Coupling Reactions

Intermediate A (boronic ester) is compared to other boronic esters and triflates:

Property Intermediate A (Boronic ester) Phenylboronic Acid Pinacol Ester Triflate Ester (CAS: 2621932-47-4)
Stability High (98% purity) Moderate Low (hydrolyzes in moisture)
Reaction Efficiency 75% yield in synthesis ~80% yield (typical) >90% in SNAr reactions
Typical Reactions Suzuki-Miyaura couplings Suzuki couplings Nucleophilic substitutions

Notable Findings:

  • Intermediate A’s moderate yield (75%) reflects challenges in hydrogenating the ethynyl precursor to ethyl, a step requiring precise Pd/C catalysis .
  • The triflate derivative exhibits superior reactivity as a leaving group compared to bromides or chlorides, enabling efficient aryl-ether formations .

Commercial Availability and Handling

The boronic ester (Intermediate A) is available in gram-scale quantities (1–100 g) with 98% purity, making it a reliable reagent for industrial applications . In contrast, the triflate ester is less commonly commercialized, likely due to its sensitivity to hydrolysis .

Biological Activity

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an organic compound with the molecular formula C14H15FO3. This compound is notable for its unique structural features, including an ethyl group, a fluoro group, and a methoxymethoxy group attached to a naphthalene ring. These modifications contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC14H15FO3
Molecular Weight250.27 g/mol
CAS Number2621932-46-3
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro group enhances binding affinity, which may lead to increased potency against certain biological targets. The methoxymethoxy group is believed to influence the compound's solubility and bioavailability, facilitating its absorption and distribution within biological systems .

Potential Biological Effects

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing. It is hypothesized that the compound may interfere with cancer cell proliferation or induce apoptosis through specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the effectiveness of various naphthalene derivatives, including this compound, against bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound in developing new antibiotics .
  • Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into its biological activity.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
7-FluoronaphthaleneLowModerate
MethoxynaphthaleneModerateLow

Q & A

Q. What are the standard synthetic routes for synthesizing 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol?

Methodological Answer : The synthesis typically involves multi-step functionalization of a naphthalenol core. Key steps include:

  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) at the 7-position.
  • Ethylation : Alkylation with ethyl bromide or ethyl iodide under basic conditions (e.g., NaH in THF) at the 8-position.
  • Methoxymethoxy Protection : Reaction with chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA) at the 3-position hydroxyl group .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • PPE : Use nitrile gloves, P95 respirators, and full-body lab coats to prevent skin/eye contact and inhalation .
  • Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.
  • Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal .
    Key Hazard : Chronic aquatic toxicity (H413) necessitates strict containment to prevent environmental release .

Q. How is the compound’s purity validated post-synthesis?

Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) and HRMS .
  • Melting Point : Compare observed melting point (e.g., ~179°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., methoxymethoxy at C3) to block undesired positions.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd) to enhance selectivity for the 7-position.
  • Computational Modeling : Predict reactivity using DFT calculations to optimize reaction conditions .
    Case Study : highlights AlCl3_3-mediated demethylation, which could be adapted for deprotection post-fluorination .

Q. What analytical techniques resolve contradictions in reported solubility data?

Methodological Answer :

  • Solubility Screening : Test in solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis methods.
  • Thermodynamic Analysis : Measure Hansen solubility parameters to predict miscibility.
  • Crystallography : X-ray diffraction (as in ) can reveal crystal packing effects that influence solubility .
    Note : Discrepancies may arise from polymorphic forms or residual solvents.

Q. How does the methoxymethoxy group impact metabolic stability in biological studies?

Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS.
  • Comparative Studies : Synthesize analogs without the methoxymethoxy group to isolate its effect on half-life.
  • Hydrolysis Kinetics : Monitor pH-dependent cleavage of the MOM group using 1H^1H-NMR .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., ethyl → methyl, fluoro → chloro) systematically.
  • Bioassays : Test against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) using MIC assays.
  • Computational Docking : Map interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer (e.g., for exothermic fluorination).
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs.
  • Process Analytics : In-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
  • Isothermal Studies : Heat samples at 100–200°C and monitor degradation via HPLC.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., reports a melting point of 179°C, which can serve as a benchmark) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

Methodological Answer :

  • Strict QC Protocols : Enforce consistent purity thresholds (>95% by HPLC) and characterize each batch via 1H^1H-NMR.
  • Blinded Testing : Use randomized, blinded assays to reduce bias.
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) to normalize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.